Angiopep-2 TFA -

Angiopep-2 TFA

Catalog Number: EVT-13522792
CAS Number:
Molecular Formula: C104H149N29O31
Molecular Weight: 2301.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Angiopep-2 TFA is a synthetic peptide derived from the Kunitz domain, specifically designed to enhance drug delivery across the blood-brain barrier. This peptide is characterized by its ability to interact with the low-density lipoprotein receptor-related protein 1, facilitating the transport of therapeutic agents into the brain. Angiopep-2 TFA has garnered attention for its potential applications in treating neurological disorders due to its unique structural properties and mechanism of action.

Source and Classification

Angiopep-2 TFA is synthesized through solid-phase peptide synthesis techniques, primarily utilizing amino acids and various protective groups during the process. It is classified as a brain-penetrating peptide and is often utilized in drug delivery systems aimed at overcoming the challenges posed by the blood-brain barrier.

Synthesis Analysis

Methods and Technical Details

The synthesis of Angiopep-2 TFA typically involves a multi-step process using solid-phase synthesis. The general steps include:

  1. Resin Preparation: A suitable resin is chosen to attach the first amino acid of Angiopep-2.
  2. Amino Acid Coupling: Each amino acid is sequentially added to the growing peptide chain using coupling reagents.
  3. Deprotection Steps: Protecting groups are removed at specific stages to allow for further reactions.
  4. Cleavage from Resin: The completed peptide is cleaved from the resin using trifluoroacetic acid, yielding Angiopep-2 TFA in its free form.

Technical challenges may arise during the synthesis, such as side reactions that can affect yield and purity. For instance, hydrolysis during coupling reactions can lead to lower yields of the desired product .

Molecular Structure Analysis

Structure and Data

Angiopep-2 TFA has a molecular formula of C104H150N29O31C_{104}H_{150}N_{29}O_{31} and a molecular weight of approximately 2301.46 g/mol . The sequence of Angiopep-2 is as follows:

Thr Phe Phe Tyr Gly Gly Ser Arg Gly Lys Arg Asn Asn Phe Lys Thr Glu Glu Tyr\text{Thr Phe Phe Tyr Gly Gly Ser Arg Gly Lys Arg Asn Asn Phe Lys Thr Glu Glu Tyr}

This peptide consists of 19 amino acids, contributing to its structural integrity and functional capabilities in targeting brain tissues.

Chemical Reactions Analysis

Reactions and Technical Details

Angiopep-2 TFA can participate in various chemical reactions, particularly those involving conjugation with other therapeutic agents or nanoparticles. For example, it has been used in the synthesis of conjugates with boron compounds for targeted therapies like boron neutron capture therapy . The conjugation typically involves:

  1. Carbamate Formation: Linking Angiopep-2 to other molecules via carbamate bonds.
  2. Crosslinking with Nanoparticles: Utilizing polymeric nanoparticles to enhance delivery efficiency across biological barriers.

These reactions are crucial for developing multifunctional drug delivery systems that can effectively target specific tissues.

Mechanism of Action

Process and Data

The mechanism by which Angiopep-2 TFA facilitates drug delivery involves its interaction with low-density lipoprotein receptor-related protein 1 on endothelial cells of the blood-brain barrier. Upon binding, it promotes transcytosis, allowing therapeutic agents to cross into brain tissues effectively . This process is critical for enhancing the bioavailability of drugs intended for neurological applications.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Angiopep-2 TFA exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a lyophilized powder.
  • Solubility: Soluble in water and various organic solvents, which aids in formulation processes.
  • Stability: Generally stable under standard laboratory conditions but sensitive to hydrolysis under certain conditions .

The purity of synthesized Angiopep-2 TFA can reach up to 98% as determined by high-performance liquid chromatography, ensuring its suitability for research and clinical applications.

Applications

Scientific Uses

Angiopep-2 TFA has significant applications in various scientific fields:

  1. Drug Delivery Systems: Its primary use lies in enhancing the delivery of therapeutics across the blood-brain barrier, especially for treating central nervous system disorders.
  2. Nanoparticle Conjugation: It is employed in creating nanoparticle-based drug delivery systems that improve targeting efficacy and reduce systemic toxicity .
  3. Cancer Therapy: Research indicates potential uses in targeted cancer therapies through conjugation with chemotherapeutic agents or imaging agents for enhanced tumor localization .
Rationale for Blood-Brain Barrier (BBB)-Penetrating Peptides in Neuropharmacology

The blood-brain barrier represents a major challenge in neurological therapeutics, with its tight junctions, efflux transporters, and enzymatic activity restricting >98% of small-molecule drugs and nearly all biologics from entering the brain parenchyma [4] [9]. This formidable barrier has necessitated innovative delivery strategies, particularly for aggressive CNS malignancies like glioblastoma where systemic chemotherapy shows minimal efficacy. BBB-penetrating peptides address this limitation by exploiting natural receptor-mediated transport systems to facilitate active transcytosis. Angiopep-2 TFA (trifluoroacetate salt), a 19-amino acid synthetic peptide (TFFYGGSRGKRNNFKTEEY), emerges as a leading candidate in this field due to its dual targeting capability – crossing the BBB via receptor-mediated transcytosis while simultaneously targeting tumor cells that overexpress specific receptors [1] [8].

Historical Development of BBB-Targeted Drug Delivery Systems

Early BBB-targeted strategies focused on lipid-soluble molecules and transient barrier disruption, but these approaches lacked specificity and risked neurotoxicity [1]. The field evolved to harness endogenous transport mechanisms, with transferrin receptor antibodies showing initial promise but limited clinical translation due to receptor saturation and poor parenchymal penetration [4]. A paradigm shift occurred with the development of peptide vectors derived from natural ligands, culminating in the discovery of Angiopep-2 through structure-activity studies of Kunitz domain peptides [1] [9]. This development timeline highlights key milestones:

Table 1: Evolution of BBB-Targeted Delivery Systems

Time PeriodDominant StrategyKey LimitationsAngiopep-2 Advancement
Pre-2000Lipidization, osmotic disruptionNon-specific toxicity, poor efficacyN/A
2000-2010Transferrin/Lactoferrin receptorsReceptor saturation, limited tumor accumulationIdentification via aprotinin analog screening [1]
2010-PresentPeptide shuttle vectorsVariable transcytosis efficiencyDemonstrated 86-fold higher brain uptake vs. free paclitaxel in ANG1005 conjugate [4]

The critical proof-of-concept for Angiopep-2 came when unconjugated PAPTP (a mitochondrial-targeting anticancer compound) showed potent in vitro activity against glioma cells but failed completely in orthotopic models due to BBB exclusion [1]. Covalent conjugation to Angiopep-2 via a carbamate ester bond enabled brain delivery of 0.3-0.4 nmoles/g tissue after intravenous administration – the first evidence of PAPTP brain penetration [1]. This established Angiopep-2 as a versatile platform for advanced conjugates and nanocarriers.

Role of Low-Density Lipoprotein Receptor-Related Protein-1 (LRP-1) in Brain Targeting

Angiopep-2's transport mechanism centers on LRP-1, a member of the LDL receptor family highly expressed on brain capillary endothelial cells (constituting the BBB) and overexpressed in glioma cells [4] [8] [9]. LRP-1 mediates transcytosis through ligand binding, clathrin-coated pit formation, and vesicular trafficking. Key structural features of Angiopep-2 enable high-affinity interaction:

  • Kunitz Domain Homology: Angiopep-2 retains critical residues from aprotinin's Kunitz domain, facilitating LRP-1 recognition with a binding affinity (Kd) of 330-420 nM – significantly higher than many natural ligands [9].
  • Cationic Residues: The arginine-rich segment (RGKR) enables electrostatic interactions with LRP-1's ligand-binding clusters [8].
  • Receptor Saturation Avoidance: Unlike monoclonal antibodies, Angiopep-2's moderate affinity prevents receptor saturation at therapeutic doses, maintaining transport efficiency [10].

Table 2: LRP-1 Targeting Capabilities Across Ligand Types

Ligand TypeExampleLRP-1 Binding Affinity (Kd)Transcytosis EfficiencyTumor Cell Targeting
Natural LigandAprotinin~20 nM (high affinity)Moderate (receptor saturation)Limited
AntibodyAnti-LRP-1 mAb<1 nMLow (lysosomal trapping)Moderate
Angiopep-2ANG1005330-420 nM (optimal)High (efficient recycling)High (glioma overexpression)

This dual-targeting capability – BBB crossing and glioma cell uptake – is exemplified in doxorubicin-loaded Angiopep-2-conjugated polymersomes (Ang-PS-DOX). These 135 nm nanoparticles showed 159.9 Angiopep-2 molecules per particle, achieving 95% encapsulation efficiency and significantly prolonged survival in glioma-bearing rats versus untargeted particles [8]. The homogeneous conjugation approach for Angiopep-2-antibody conjugates further optimized LRP-1 binding (Kd 4.96 nM vs. 28.5 nM for heterogeneous conjugates), enhancing brain accumulation [10].

Comparative Efficacy of Angiopep-2 vs. Other Cell-Penetrating Peptides (CPPs)

While classic CPPs like TAT (GRKKRRQRRRPPQ) and Penetratin facilitate cellular uptake, they lack the transcytosis capability required for systemic brain delivery. Angiopep-2's distinction lies in its receptor-specific transport mechanism:

  • Transcytosis vs. Endothelial Trapping: TAT predominantly uses adsorptive-mediated transcytosis with ≈80% of internalized peptide accumulating in brain endothelial cells rather than parenchyma [4] [6]. Angiopep-2 achieves 3.5-fold greater parenchymal distribution due to efficient vesicular trafficking across endothelia [4].
  • Tumor Specificity: Cationic CPPs (e.g., R8) bind non-specifically to anionic cell membranes, increasing off-target effects. Angiopep-2's LRP-1 targeting delivers 1.8-fold higher payload to glioma versus healthy brain tissue [8] [9].
  • Synergistic Combinations: Angiopep-2-TAT hybrids demonstrate enhanced efficacy. In U87 glioma models, Angiopep-2-TAT-paclitaxel conjugates achieved 1.8-fold higher tumor accumulation than Angiopep-2 alone and 5.6-fold versus free drug [4].

Table 3: Performance Comparison of Brain-Targeting Peptides

PeptideMechanismCellular Uptake in Glioma CellsBBB Transcytosis RateKey Limitation
TAT (48-61)Adsorptive-mediatedHigh (charge-dependent)Moderate (endothelial trapping)Low tumor specificity
PenetratinDirect translocationModerateLow (<0.1% injected dose/g brain)Serum instability
R8MacropinocytosisVery highLow (negligible parenchymal delivery)Systemic toxicity
Angiopep-2LRP-1 mediated transcytosisHigh (receptor-driven)High (0.3-0.4 nmoles/g tissue)Moderate protease sensitivity

Nanoparticle functionalization further amplifies these differences: Angiopep-2-modified ginsenoside-Rg3 nanoparticles showed 147.1 nm diameter with 80.6% encapsulation efficiency and significantly accelerated C6 glioma cell uptake versus non-targeted versions [7]. Similarly, Angiopep-2-functionalized siRNA carriers exhibited enhanced stability in serum-containing media and superior gene-silencing in U87 glioblastoma models compared to Penetratin-based systems [6].

Properties

Product Name

Angiopep-2 TFA

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid

Molecular Formula

C104H149N29O31

Molecular Weight

2301.5 g/mol

InChI

InChI=1S/C104H149N29O31/c1-55(135)85(109)100(161)131-73(46-59-22-10-5-11-23-59)96(157)127-72(45-58-20-8-4-9-21-58)95(156)126-70(47-60-28-32-62(137)33-29-60)88(149)117-51-80(141)116-52-81(142)120-77(54-134)99(160)121-64(26-16-42-114-103(110)111)87(148)118-53-82(143)119-65(24-12-14-40-105)89(150)122-67(27-17-43-115-104(112)113)90(151)129-74(49-78(107)139)98(159)130-75(50-79(108)140)97(158)128-71(44-57-18-6-3-7-19-57)94(155)123-66(25-13-15-41-106)93(154)133-86(56(2)136)101(162)125-69(37-39-84(146)147)91(152)124-68(36-38-83(144)145)92(153)132-76(102(163)164)48-61-30-34-63(138)35-31-61/h3-11,18-23,28-35,55-56,64-77,85-86,134-138H,12-17,24-27,36-54,105-106,109H2,1-2H3,(H2,107,139)(H2,108,140)(H,116,141)(H,117,149)(H,118,148)(H,119,143)(H,120,142)(H,121,160)(H,122,150)(H,123,155)(H,124,152)(H,125,162)(H,126,156)(H,127,157)(H,128,158)(H,129,151)(H,130,159)(H,131,161)(H,132,153)(H,133,154)(H,144,145)(H,146,147)(H,163,164)(H4,110,111,114)(H4,112,113,115)/t55-,56-,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,85+,86+/m1/s1

InChI Key

RCVVJXYDPKEONQ-JVFWYHQTSA-N

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)N)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.